2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid
CAS No.:
Cat. No.: VC15806203
Molecular Formula: C11H11NO5S2
Molecular Weight: 301.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO5S2 |
|---|---|
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14) |
| Standard InChI Key | BSKLZAJYYTUMBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (IUPAC name: 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid) is a bicyclic organic compound with the molecular formula C₁₁H₁₁NO₅S₂ and a molecular weight of 301.3 g/mol. Its structure integrates a furan ring substituted with methyl groups at the 2- and 5-positions, a sulfamoyl bridge (-SO₂-NH-), and a thiophene-2-yl moiety. The canonical SMILES representation (CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O) highlights the spatial arrangement of these functional groups.
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound remains unpublished, analogous sulfamoyl-bearing heterocycles exhibit planar geometries stabilized by resonance within the aromatic rings . Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for carbonyl (C=O, ~1,709 cm⁻¹), sulfonyl (S=O, ~1,360–1,160 cm⁻¹), and nitrile (C≡N, ~2,214 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for methyl protons (δ 2.23 ppm in ¹H-NMR) and aromatic protons in the thiophene ring (δ 7.93 ppm) .
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₅S₂ |
| Molecular Weight | 301.3 g/mol |
| IUPAC Name | 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |
| Canonical SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 2 (sulfamoyl NH, carboxylic OH) |
Synthetic Methodologies
General Synthetic Routes
The synthesis of 2,5-dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step reactions starting from pre-functionalized furan and thiophene precursors . A common approach involves:
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Functionalization of the Furan Core: Introduction of methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.
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Sulfamoylation: Reaction with sulfamoyl chloride derivatives to install the -SO₂-NH- bridge.
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Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid functionality.
Optimization Challenges
Key challenges include regioselectivity in sulfamoylation and stability of intermediates. The use of dimethylformamide (DMF) as a solvent and sodium hydride as a base has been reported to improve yields in analogous syntheses . For instance, the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with acetonitrile in benzene/DMF achieves 75% yield for a critical nitrile intermediate .
| Compound Class | Target Organism | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Thiophene-pyrrolone | Rhizoctonia solani | 1.26 | |
| Sulfamoyl-furan | Escherichia coli | 8.45 | |
| Bis-thienothiophene | Staphylococcus aureus | 4.12 |
Mechanism of Action Hypotheses
The carboxylic acid group may chelate metal ions essential for microbial enzymatic function, while the sulfamoyl group mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis . Synergistic effects between the furan and thiophene rings could disrupt bacterial cell wall biosynthesis .
Spectroscopic and Analytical Characterization
Mass Spectrometry
Electron ionization mass spectra (EI-MS) of similar compounds show characteristic fragmentation patterns. The molecular ion peak at m/z 303 ([M+H]⁺) corresponds to the molecular weight plus a proton, with subsequent loss of SO₂ (64 amu) and COOH (45 amu) groups .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) retention times for sulfamoyl heterocycles typically range from 8.2–12.4 minutes using a C18 column and acetonitrile/water mobile phase . The logP value of 1.84 predicts moderate hydrophobicity, favoring blood-brain barrier penetration in pharmacokinetic studies.
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